molecular formula C22H23ClN2O2 B8819411 Iso Loratadine A CAS No. 169253-13-8

Iso Loratadine A

Cat. No.: B8819411
CAS No.: 169253-13-8
M. Wt: 382.9 g/mol
InChI Key: NHLYOAHHECPKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso Loratadine A is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of the benzo[5,6]cyclohepta[1,2-b]pyridine family, which is known for its diverse biological activities. This compound is often studied for its potential therapeutic effects and its role as an intermediate in the synthesis of other pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iso Loratadine A typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination and subsequent functional group modifications to introduce the ethoxycarbonyl and piperidinyl groups .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Iso Loratadine A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Iso Loratadine A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Iso Loratadine A involves its interaction with specific molecular targets in the body. It is known to bind to histamine receptors, thereby inhibiting the action of histamine and reducing allergic reactions. The compound may also interact with other receptors and enzymes, modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iso Loratadine A is unique due to its specific functional groups, which confer distinct pharmacological properties. Its ethoxycarbonyl and piperidinyl groups enhance its binding affinity and selectivity for certain receptors, making it a valuable compound in drug development .

Properties

CAS No.

169253-13-8

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14-15,20H,2,9-10,12-13H2,1H3

InChI Key

NHLYOAHHECPKBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl

Origin of Product

United States

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